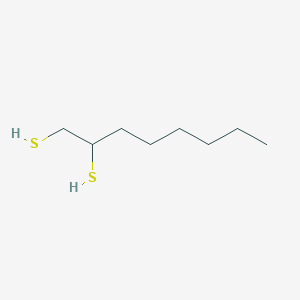

1,2-Octanedithiol

説明

特性

分子式 |

C8H18S2 |

|---|---|

分子量 |

178.4 g/mol |

IUPAC名 |

octane-1,2-dithiol |

InChI |

InChI=1S/C8H18S2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3 |

InChIキー |

GBGFSXCJKDCHKQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(CS)S |

製品の起源 |

United States |

準備方法

Thiolation of 1,2-Octanediol

One common route is the conversion of 1,2-octanediol to this compound by substitution of hydroxyl groups with thiol groups. This method requires the preparation of 1,2-octanediol as a precursor.

Synthesis of 1,2-Octanediol: According to a patent (KR102016016B1), 1,2-octanediol can be synthesized via epoxidation of 1-octene using performic acid, which is generated in situ from hydrogen peroxide and formic acid, followed by hydrolysis of the epoxide to the diol. This method avoids expensive and toxic transition metal catalysts and is considered environmentally friendly and cost-effective.

Conversion to this compound: The hydroxyl groups of 1,2-octanediol can be converted to thiol groups by nucleophilic substitution using reagents such as thiourea or by direct thiolation using phosphorus pentasulfide (P2S5) or Lawesson’s reagent. However, detailed experimental protocols specifically for this compound are scarce in the literature, suggesting that the thiolation step often requires optimization depending on the substrate and conditions.

Direct Thiolation of 1,2-Dihaloalkanes

Another synthetic approach involves the reaction of 1,2-dihaloalkanes (e.g., 1,2-dibromo or 1,2-dichlorooctane) with thiolating agents such as sodium hydrosulfide (NaSH) or thiourea to replace halogen atoms with thiol groups.

- This method benefits from the availability of dihaloalkane intermediates and can be conducted under mild conditions, but requires careful control to avoid over-reduction or formation of disulfides.

Polymerization and Organocatalytic Methods

Recent advances in organocatalytic synthesis of poly(disulfides) include the use of dithiols like this compound as monomers. While these methods focus on polymer synthesis, they provide insight into the preparation and handling of this compound as a building block.

- For example, ultrafast poly(disulfide) synthesis employs organocatalysts and mild conditions to polymerize dithiols efficiently, indicating the availability of high-purity this compound for such applications.

Detailed Synthetic Procedures and Analytical Data

Preparation of 1,2-Octanediol (Precursor)

Conversion of 1,2-Octanediol to this compound

- Typical thiolation reagents: thiourea, phosphorus pentasulfide, Lawesson’s reagent.

- Reaction conditions: reflux in suitable solvents (e.g., ethanol, toluene), inert atmosphere to prevent oxidation.

- Purification: distillation or chromatography to isolate pure this compound.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the presence of thiol groups and the alkane backbone.

- Infrared Spectroscopy (FT-IR): Characteristic S-H stretching vibrations around 2550-2600 cm^-1.

- Elemental Analysis: Confirms sulfur content consistent with dithiol structure.

- Thermal Analysis: Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) assess thermal stability.

Comparative Analysis of Preparation Methods

Summary and Recommendations

- The most authoritative and environmentally sustainable method for preparing this compound involves first synthesizing 1,2-octanediol via performic acid epoxidation of 1-octene, followed by hydrolysis and subsequent thiolation of the diol.

- Thiolation remains the critical step requiring optimization to achieve high yield and purity; reagents like thiourea or phosphorus pentasulfide are commonly employed.

- Analytical techniques such as NMR, FT-IR, elemental analysis, and thermal analysis are essential for confirming the structure and purity of the final product.

- Alternative methods like direct substitution of dihaloalkanes or organocatalytic polymerization provide complementary routes but may have limitations in scalability or specificity.

化学反応の分析

Types of Reactions: 1,2-Octanedithiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide or iodine results in the formation of 1,2-dioctyl disulfide.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, and bromine are common oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydrosulfide or thiourea can be used in substitution reactions.

Major Products:

Oxidation: 1,2-Dioctyl disulfide.

Reduction: Thiols or other sulfur-containing compounds.

Substitution: Various substituted thiols depending on the nucleophile used.

科学的研究の応用

1,2-Octanedithiol has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals

Biology: It is used in the study of thiol-disulfide exchange reactions, which are important in protein folding and redox signaling.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: It is used in the production of polymers and as a cross-linking agent in the manufacture of rubber and other materials.

作用機序

The mechanism of action of 1,2-Octanedithiol involves its thiol groups, which can form strong bonds with metals and participate in redox reactions. The thiol groups can undergo oxidation to form disulfides, which are important in maintaining the structural integrity of proteins and other biomolecules. The compound can also act as a reducing agent, donating electrons to other molecules and participating in redox signaling pathways.

類似化合物との比較

Table 1: Structural Properties of Aliphatic Dithiols

| Compound | Carbon Chain Length | Molecular Formula | Key Physical Traits |

|---|---|---|---|

| 1,2-Ethanedithiol (EDT) | 2 | C₂H₆S₂ | Shortest chain; high volatility |

| 1,4-Butanedithiol | 4 | C₄H₁₀S₂ | Moderate flexibility |

| 1,6-Hexanedithiol | 6 | C₆H₁₄S₂ | Balanced spacing and rigidity |

| 1,8-Octanedithiol | 8 | C₈H₁₈S₂ | Longest chain; high steric bulk |

Longer-chain dithiols like 1,8-octanedithiol create larger interparticle distances in QD solids, reducing charge recombination but also lowering charge mobility compared to shorter ligands like EDT .

Table 2: Performance in Quantum Dot (QD) Solids

| Dithiol Ligand | Dot-to-Dot Distance (dDtoD) | Charge Mobility | Recombination Rate |

|---|---|---|---|

| 1,2-Ethanedithiol | Shortest (~0.5 nm) | High | Rapid |

| 1,8-Octanedithiol | Longest (~1.8 nm) | Low | Slow |

In colloidal quantum dot (CQD) photodetectors, 1,8-octanedithiol’s extended spacing minimizes recombination losses, enabling ultrahigh gain, whereas EDT’s compact structure favors high mobility but rapid recombination .

In organic solar cells, 1,8-octanedithiol outperforms 1,8-diiodooctane due to its non-degradative nature. Unlike the latter, which releases iodine radicals under UV light, 1,8-octanedithiol maintains device stability, limiting efficiency losses to <5% over 1,000 hours .

Stability and Degradation Behavior

Table 3: Stability of Additives in Solar Cells

| Additive | UV-Induced Byproducts | Efficiency Loss (%) |

|---|---|---|

| 1,8-Diiodooctane | I₂, HI, radicals | 18–36% |

| 1,8-Octanedithiol | None detected | <5% |

| 1-Chloronaphthalene | None | ~10% |

1,8-Octanedithiol’s inertness under UV irradiation prevents side-chain cleavage and trap-state formation, making it ideal for long-term device stability .

Impact on Film Morphology and Device Engineering

In BHJ films (e.g., P3HT/PCBM systems), 1,8-octanedithiol (ODT) enhances crystallinity and phase separation compared to 1-chloronaphthalene (CN). Solid-state NMR studies reveal that ODT promotes larger polymer domains, improving charge transport .

Table 4: Additive Effects in BHJ Films

| Additive | Crystallinity | Phase Separation | Device Efficiency |

|---|---|---|---|

| 1,8-Octanedithiol | High | Well-defined | 8.2% |

| 1-Chloronaphthalene | Moderate | Mixed domains | 7.5% |

In surface treatments for LEDs, 1,8-octanedithiol reduces contact resistance by 40% compared to untreated surfaces, while EDT achieves similar results but requires thinner layers due to its shorter chain .

Q & A

Q. What experimental methods are used to measure the conductance of single 1,2-octanediol molecules in molecular junctions?

Conductance is measured using repeated formation of gold-molecule-gold junctions. Statistical analysis of conductance histograms reveals distinct peaks corresponding to single-molecule conductance values. For example, octanedithiol exhibits two conductance peaks (0.84 Å⁻¹ decay constant) due to different molecule-electrode contact configurations . Resistance values for alkanedithiols are determined via tunneling decay constants (βN ≈ 1.0 per carbon atom) using the Simmons tunneling model .

Q. How are spectroscopic and electrochemical techniques applied to characterize 1,2-alkanedithiol monolayers?

Cyclic voltammetry (CV) detects reductive desorption peaks sensitive to monolayer structure. Density functional theory (DFT) simulations complement experimental data to confirm molecular interactions, such as the role of tris(2-carboxyethyl)phosphine (TCEP) in stabilizing lying-down phases of short-chain dithiols like 1,2-ethanedithiol. These methods validate bonding configurations and electronic properties .

Q. What protocols ensure reproducibility in synthesizing and purifying 1,2-alkanedithiol derivatives for research?

Rigorous purification (e.g., column chromatography) and characterization (NMR, mass spectrometry) are critical. For example, octanedithiol purity (>98%) is verified via analytical standards, as highlighted in reagent catalogs . Experimental details must be fully disclosed in publications, including solvent choices, reaction times, and purification steps, per journal guidelines .

Q. How do molecular length and chain structure influence the electronic properties of alkanedithiols?

Conductance decreases exponentially with molecular length (decay constant β ≈ 0.84 Å⁻¹ for octanedithiol). Longer chains (e.g., decanedithiol) show higher resistance (630 MΩ) compared to shorter analogs (hexanedithiol: 10.5 MΩ), attributed to tunneling mechanisms .

Advanced Research Questions

Q. How do molecule-electrode contact configurations affect conductance variability in single-molecule junctions?

Two distinct conductance peaks in octanedithiol arise from different Au–S bond geometries (e.g., atop vs. hollow sites). Force spectroscopy reveals identical rupture forces (~1.5 nN) for both configurations, suggesting mechanical stability is independent of electronic coupling . Accelerated molecular dynamics (AMD) simulations model contact reorganization, providing atomic-level insights into junction formation .

Q. What computational frameworks predict the electronic transport properties of 1,2-octanediol in molecular wires?

Nonequilibrium Green’s function (NEGF) combined with AMD simulations replicates experimental conductance histograms. The nudged elastic band (NEB) method identifies transition states in contact reorganization, linking structural dynamics to conductance changes .

Q. How does 1,2-alkanedithiol ligand engineering modulate quantum dot (QD) photodetector performance?

Thiol ligands with varying chain lengths (e.g., octanedithiol vs. ethanedithiol) alter QD solid packing densities. Longer chains increase dot-to-dot distances, reducing carrier mobility but enhancing stability. Optimized ligands balance charge transport and defect passivation in infrared photodetectors .

Q. What role does 1,2-alkanedithiol play in perovskite phase engineering for optoelectronic devices?

1,8-Octanedithiol (1,8-ODT) coordinates with Pb²⁺ ions during perovskite crystallization, accelerating phase conversion and reducing defect density. This improves photodetector responsivity and dark current performance, as shown in low-priority substance assessments .

Q. How can machine learning resolve heterogeneous conductance data in single-molecule experiments?

Grid-based DBSCAN clustering classifies conductance traces without researcher bias, revealing hidden structural transitions during junction rupture. For octanedithiol, this method identifies multiple conductance states missed by conventional histogram analysis .

Q. What contradictions exist in interpreting the temperature independence of alkanedithiol conductance?

Despite temperature variations (-5°C to 60°C), octanedithiol conductance remains constant, ruling out thermally activated hopping. This supports a tunneling-dominated mechanism, though debates persist about the role of molecular vibrations in modulating barrier heights .

Methodological Guidance

- Data Presentation : Include raw conductance histograms and temperature-dependent measurements in supplementary materials to support reproducibility .

- Statistical Rigor : Report decay constants (β) with error margins (e.g., β = 0.84 ± 0.01 Å⁻¹) and use clustering algorithms to validate conductance state populations .

- Ethical Compliance : Disclose all synthetic protocols and safety data (e.g., non-flammability, LD₅₀ values) per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。